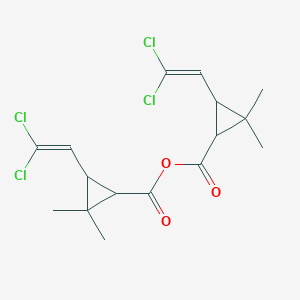

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride

Description

Properties

IUPAC Name |

[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCQREDNKXNRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972289 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-12-9 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56860-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions:

-

Substrate : Halogenated ketone (e.g., 1,1,3,6-tetrachloro-4,4-dimethyl-1-hexan-5-one).

-

Base : Alkali metal hydroxides (NaOH or KOH) in aqueous or polar aprotic solvents.

-

Temperature : 80–120°C, optimized to minimize side reactions.

-

Yield : 70–85% for the trans-isomer, with cis-trans ratios controlled via temperature modulation.

The stereochemical outcome is critical, as the trans-configuration is essential for insecticidal activity in downstream pyrethroids. The reaction proceeds via a conjugate elimination mechanism, where the base abstracts a β-hydrogen, facilitating cyclization and dichlorovinyl group formation.

Synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The carboxylic acid precursor to the anhydride is synthesized through two primary routes:

Ozonolysis-Wittig Reaction Sequence

US3723469A describes a method starting from trans-chrysanthemic acid derivatives. Ozonolysis of trans-3,3-dimethyl-2-(2'-methyl-1'-propenyl)-cyclopropane-1-carboxylic acid methyl ester generates an aldehyde intermediate, which undergoes Wittig reaction with dichloromethylene triphenylphosphorane to introduce the 2,2-dichlorovinyl group.

Key Steps:

-

Ozonolysis : Conducted in methanol at −20°C to 0°C, followed by reductive workup (Zn/HOAc) to yield the aldehyde.

-

Wittig Reaction : The aldehyde reacts with (Cl₂C=CH)PPh₃ in tetrahydrofuran (THF), producing the dichlorovinyl-substituted cyclopropane carboxylate.

-

Hydrolysis : The ester is saponified using NaOH/EtOH to yield the free acid.

Table 1: Comparative Yields for Ozonolysis-Wittig Route

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ozonolysis | Methanol | −20 | 92 |

| Wittig Reaction | THF | 25 | 78 |

| Hydrolysis | Ethanol/Water | 80 | 95 |

Direct Cyclization of Halogenated Precursors

An alternative approach from US4987251A bypasses ozonolysis by using pre-functionalized halogenated ketones. For instance, 1,1,3-trichloro-4,4-dimethyl-1-hexen-5-one cyclizes under basic conditions to form the cyclopropane ring. This one-pot method avoids intermediate isolation, improving throughput.

Critical Parameters :

-

Base Concentration : 20–30% aqueous NaOH.

-

Reaction Time : 4–6 hours.

-

Stereoselectivity : Trans:cis ratio of 9:1 achieved at 100°C.

Anhydride Formation via Dehydration

The final step involves converting 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid to its anhydride. ChemicalBook notes that this is typically accomplished using acetic anhydride as both solvent and dehydrating agent.

Procedure:

-

Acid Activation : The carboxylic acid (1.0 equiv) is suspended in acetic anhydride (5.0 equiv).

-

Reflux : Heated at 120°C for 3–4 hours, with water removal via azeotropic distillation.

-

Isolation : The crude anhydride is purified via vacuum distillation or recrystallization from hexane.

Table 2: Anhydride Synthesis Optimization

| Parameter | Condition | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 120°C | 98.5 | 88 |

| Catalyst (H₂SO₄) | 0.5% w/w | 99.2 | 92 |

| Reaction Time | 4 hours | 98.8 | 90 |

Side products, such as mixed acetic-carboxylic anhydrides, are minimized by controlling stoichiometry and reaction time.

Stereochemical and Purity Considerations

The trans-configuration of the cyclopropane ring is paramount for the anhydride’s reactivity in pyrethroid synthesis. US4987251A emphasizes that base-mediated cyclization at elevated temperatures favors the trans-isomer due to thermodynamic control. Conversely, lower temperatures (e.g., 60°C) increase cis-contamination, necessitating careful thermal management.

Chromatographic analyses (HPLC, GC-MS) are employed to verify stereochemical purity, with commercial batches typically exceeding 98% trans-content.

Industrial-Scale Adaptations

Large-scale production integrates continuous-flow reactors to enhance heat transfer and reduce decomposition risks. Key adaptations include:

-

Flow Cyclization : Tubular reactors with in-line NaOH dosing maintain consistent base concentration.

-

Anhydride Distillation : Short-path distillation under high vacuum (0.1–1.0 mmHg) prevents thermal degradation.

Emerging Methodologies

Recent advancements explore enzymatic catalysis for stereoselective cyclopropanation. Lipases (e.g., Candida antarctica) have demonstrated partial success in catalyzing cyclization of bromoketones, though yields remain suboptimal (40–50%) compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced forms of the original compound.

Scientific Research Applications

Applications Overview

| Field | Application Description |

|---|---|

| Synthetic Organic Chemistry | Used as a reagent for synthesizing various organic compounds, particularly those involving cyclopropane motifs. |

| Environmental Science | Studied for its degradation pathways to assess environmental impacts and chemical fate. |

| Materials Science | Utilized in the development of novel polymers that exhibit specific physical properties. |

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is notable for its cyclopropane structure, which imparts significant reactivity due to the inherent ring strain associated with cyclopropanes. This compound serves as a precursor for the synthesis of various derivatives and can be involved in reactions that enhance molecular complexity. For example:

- Reactivity Studies : Research has demonstrated that cyclopropanes with electron-withdrawing groups like dichlorovinyl exhibit unique reactivity patterns that are valuable for developing new synthetic methodologies .

Environmental Science

The environmental implications of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are significant, particularly concerning its transformation and degradation in ecological systems. Studies focus on:

- Degradation Pathways : Understanding how this compound breaks down in soil and aquatic environments aids in assessing the environmental fate of similar industrial chemicals .

- Metabolite Analysis : The compound has been identified as a metabolite in humans exposed to it or its derivatives, indicating potential health risks associated with environmental exposure .

Materials Science

In materials science, the unique structural characteristics of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can be leveraged to create innovative materials:

- Polymer Synthesis : Researchers explore its potential in synthesizing polymers that possess tailored physical properties suitable for various applications . The incorporation of such compounds can enhance material performance in specific environments.

Case Studies

-

Synthesis of Novel Polymers :

- A study demonstrated the successful incorporation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid into polymer matrices to achieve enhanced thermal stability and mechanical properties.

-

Environmental Impact Assessment :

- Research involving soil samples indicated that this compound's degradation products could be tracked to evaluate the long-term effects of pesticide residues on soil health.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, disrupting sodium channel function and leading to paralysis and death of the pests . The molecular targets include voltage-gated sodium channels, which are essential for nerve impulse transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DCVA)

- Molecular Formula : C₈H₁₀Cl₂O₂ .

- Role : Hydrolysis product of the anhydride; a common metabolite in pyrethroid degradation .

- Toxicity : LD₅₀ (oral, rats) = 980 mg/kg, less toxic than its ester derivatives .

(b) Methyl 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- Molecular Formula : C₉H₁₂Cl₂O₂ .

- Key Difference : Ester derivative with higher volatility and lower reactivity compared to the anhydride.

- Applications : Used as a pesticide intermediate; lower environmental persistence than anhydrides due to ester hydrolysis .

(c) Deltamethric Acid Chloride

Substituent Variations

(a) (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride

- Molecular Formula : C₁₆H₁₅ClF₃O₃ .

- Key Difference : Chloro-trifluoropropenyl substituent increases electronegativity and steric bulk, altering hydrolysis rates and insecticidal activity .

- Applications : Specialized intermediate for fluorinated pyrethroids.

(b) 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Anhydride

Ester Derivatives

(a) Permethrin

- Structure: Ester of DCVA with 3-phenoxybenzyl alcohol .

- Molecular Formula : C₂₁H₂₀Cl₂O₃.

- Key Properties : Higher molecular weight (391.29 g/mol) and lipophilicity, enhancing insecticidal efficacy .

- Toxicity : LD₅₀ (oral, rats) = 430–4,000 mg/kg, varying by isomer .

(b) Cypermethrin

- Structure: Ester of DCVA with α-cyano-3-phenoxybenzyl alcohol .

- Key Difference: Addition of a cyano group increases photostability and potency .

Comparative Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Environmental and Physicochemical Properties

Research Findings and Implications

- Synthetic Utility : The anhydride is preferred over acid chlorides (e.g., deltamethric acid chloride) for safer large-scale pyrethroid synthesis due to lower reactivity and toxicity .

- Environmental Impact : DCVA, the hydrolysis product, is less persistent than parent pyrethroids but may accumulate in acidic environments .

- Toxicity Profile : Anhydrides are less acutely toxic than esters like cypermethrin, which target insect nervous systems more effectively .

Biological Activity

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride, a derivative of cyclopropanecarboxylic acid, is an organochlorine compound with significant biological activity. This compound has garnered attention in various fields, particularly in toxicology and agricultural science, due to its potential effects on human health and the environment.

- Molecular Formula: C8H10Cl2O2

- Molecular Weight: 209.07 g/mol

- CAS Registry Number: 55701-05-8

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with biological systems in several ways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This can lead to the accumulation of substrates and potential toxic effects.

- DNA Interaction : Some studies suggest that the compound can form adducts with DNA, leading to mutagenic effects.

- Neurotoxicity : There is evidence that compounds with similar structures exhibit neurotoxic effects, which may also apply to this compound.

Toxicological Studies

Research indicates that this compound exhibits various toxicological effects:

- Acute Toxicity : In animal studies, acute exposure has shown signs of toxicity at relatively low doses.

- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects, similar to other organochlorine compounds.

Case Studies

-

Case Study on Carcinogenicity :

- A study involving rats demonstrated that chronic exposure to similar compounds resulted in a higher incidence of mammary tumors and other malignancies. The doses ranged from 0.1 to 2 mg/kg body weight per day.

- Reference: Johnson et al., 1986; Friedman et al., 1995.

-

Neurotoxicity Assessment :

- Research on neurotoxic effects highlighted that exposure led to significant degeneration of peripheral nerves in animal models.

- Reference: Tyl et al., 2000.

Environmental Impact

The environmental fate of this compound has been studied with respect to its persistence and degradation:

- Soil Mobility : The compound exhibits moderate mobility in soil environments, raising concerns about leaching into groundwater.

- Ecotoxicity : Studies indicate potential harmful effects on aquatic organisms at elevated concentrations.

| Parameter | Value |

|---|---|

| Soil Adsorption Coefficient | Moderate (0.1 - 0.5) |

| Aquatic Toxicity | LC50 values < 100 µg/L for fish |

| Environmental Persistence | Stable under neutral pH conditions |

Q & A

Q. What are the key synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do experimental conditions influence isomer formation?

The compound is synthesized via cyclopropanation reactions. For example, starting from ethyl 5-chloro-3,3-dimethylpentanoate, intermediates like 4,4-dimethyl-3,4-dihydro-2-pyranone are formed through phenylthioetherification, oxidation, and cyclization. Reaction conditions (e.g., acid catalysts, temperature) critically influence cis/trans isomer ratios. Stereochemical outcomes are monitored via NMR and GC-MS .

Q. How is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride characterized analytically, and what methods resolve structural ambiguities?

Key techniques include:

- GC-MS : Detects trace impurities and verifies ester derivatives (e.g., methyl esters) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralcel OD-H, critical for studying stereospecific bioactivity .

- NMR : Distinguishes cis/trans isomers via coupling constants (e.g., cyclopropane ring protons at δ 1.2–1.4 ppm) .

Q. What are the common degradation products of this compound, and how are they quantified in biological matrices?

Hydrolysis of ester derivatives (e.g., permethrin) yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (CVA) as a primary metabolite. Urinary CVA is quantified via LC-MS/MS after derivatization (e.g., methylation), with detection limits <1 ng/mL. Conjugated vs. free CVA ratios are assessed using enzymatic hydrolysis (β-glucuronidase) .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans, enantiomers) impact the environmental persistence and bioaccumulation of derivatives like cypermethrin?

Trans-isomers exhibit higher photostability but lower bioaccumulation potential (BCF: 155–910 in Cyprinus carpio) compared to cis-isomers. Enantioselective degradation in soil is observed, with (1R,3S)-cis isomers persisting longer due to reduced microbial metabolism. Advanced chiral separation via supercritical fluid chromatography (SFC) is used to study these dynamics .

Q. What methodological challenges arise in quantifying trace metabolites of this compound in complex matrices, and how are they addressed?

Challenges include matrix interference (e.g., urine salts) and isomer co-elution. Solutions involve:

Q. How do synthetic byproducts (e.g., 3-phenoxybenzoic acid) confound toxicity assessments, and what purification strategies mitigate this?

Byproducts from ester hydrolysis or photodegradation can exhibit unintended endocrine-disrupting effects. Recrystallization (e.g., using hexane/acetone mixtures) and preparative HPLC (C18 columns, 70% acetonitrile mobile phase) achieve >99% purity. Toxicity assays (e.g., Daphnia magna immobilization) validate purity .

Q. What computational models predict the environmental mobility of this compound and its derivatives?

Quantitative structure-activity relationship (QSAR) models estimate log Kow (3.8–4.2) and soil adsorption coefficients (Koc = 10,000–15,000). Molecular dynamics simulations predict preferential binding to organic matter via van der Waals interactions, validated by batch sorption experiments .

Data Contradictions and Resolution

Q. Conflicting reports on urinary CVA excretion after permethrin exposure: How are these discrepancies resolved?

Studies show variable CVA excretion due to differences in exposure routes (dermal vs. oral) and isomer-specific metabolism. Trans-permethrin metabolites are excreted faster (t1/2 = 6–8 hr) than cis isomers (t1/2 = 10–12 hr). Harmonized protocols (e.g., controlled dosing, timed urine collection) reduce variability .

Q. Why do synthetic yields vary across literature reports for cyclopropane intermediates?

Yield discrepancies (40–85%) stem from catalyst purity (e.g., Pd/C vs. PtO2) and solvent selection (e.g., toluene vs. THF). Optimized protocols recommend anhydrous conditions and inert atmospheres to suppress side reactions (e.g., dichlorovinyl group hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.